molecular formula C23H21N3O3 B5587368 N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-(1-naphthyl)acetamide

N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-(1-naphthyl)acetamide

Cat. No.: B5587368
M. Wt: 387.4 g/mol
InChI Key: FSISVGUZOVUKRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-(1-naphthyl)acetamide is a useful research compound. Its molecular formula is C23H21N3O3 and its molecular weight is 387.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 387.15829154 g/mol and the complexity rating of the compound is 538. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Computational and Pharmacological Evaluation

Studies have explored the computational and pharmacological potentials of novel derivatives, including oxadiazole and pyrazole, demonstrating their effectiveness in toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. These compounds have shown binding and inhibitory effects against targets like epidermal growth factor receptor (EGFR), tubulin, cyclooxygenase-2 (COX-2), and 5-lypoxygenase (5-LOX) (M. Faheem, 2018).

Anticancer Activity

Research into oxadiazole derivatives synthesized from Schiff base indicated moderate to high anticancer activities across various cancer cell lines. This includes promising activity against breast cancer cell lines, highlighting the therapeutic potential of these compounds in cancer treatment (Salahuddin et al., 2014).

Anticonvulsant Activity

The anticonvulsant activities of oxadiazole derivatives have been investigated, with some compounds showing significant effectiveness in models like maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ). This suggests their utility in developing new anticonvulsant drugs (H. Rajak et al., 2010).

Antimicrobial and Antibacterial Evaluation

Oxadiazole derivatives have also demonstrated good to reasonable antibacterial activities against a range of gram-positive and gram-negative species, indicating their potential as antibacterial agents. This is particularly relevant in addressing the growing concern over antibiotic resistance (P. Neeraja et al., 2016).

Chemotherapeutic Agents

Additionally, certain derivatives have been evaluated for their in vitro antimicrobial activity and antiproliferative activity against human tumor cell lines. Compounds exhibiting high inhibitory activity against tumor cell lines without affecting healthy cells highlight their potential as selective chemotherapeutic agents (B. Kaya et al., 2017).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if this compound is intended to be a pharmaceutical, its mechanism of action would depend on the biological target it interacts with .

Future Directions

The future directions for research on this compound would depend on its intended use. If it shows promise as a pharmaceutical, for example, future research could involve preclinical and clinical trials .

Properties

IUPAC Name

N-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-methyl-2-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O3/c1-26(22(27)14-18-8-5-7-16-6-3-4-9-20(16)18)15-21-24-23(25-29-21)17-10-12-19(28-2)13-11-17/h3-13H,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSISVGUZOVUKRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=NC(=NO1)C2=CC=C(C=C2)OC)C(=O)CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.